molecular formula C10H15NO2 B13211788 [1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol

[1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol

Cat. No.: B13211788
M. Wt: 181.23 g/mol
InChI Key: HYCYWQJTMUEERK-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is a cyclopropane-containing compound featuring an aminomethyl group attached to the cyclopropane ring and a methanol moiety linked to a 2-methyl-substituted furan-3-yl group. This structure combines the steric constraints of the cyclopropane ring with the electronic effects of the furan and aminomethyl groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(2-methylfuran-3-yl)methanol

InChI

InChI=1S/C10H15NO2/c1-7-8(2-5-13-7)9(12)10(6-11)3-4-10/h2,5,9,12H,3-4,6,11H2,1H3

InChI Key

HYCYWQJTMUEERK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(C2(CC2)CN)O

Origin of Product

United States

Preparation Methods

Methodology

This method involves starting from commercially available halogenated cyclopropanes (e.g., cyclopropyl halides) and performing nucleophilic substitution with aminomethyl reagents. The process typically proceeds as follows:

  • Step 1: Synthesis of halogenated cyclopropane (e.g., cyclopropyl bromide or chloride)
  • Step 2: Nucleophilic attack by aminomethyl derivatives (e.g., aminomethyl magnesium halides or amines)
  • Step 3: Functionalization with furan derivatives via electrophilic aromatic substitution or cross-coupling

Example Procedure

Based on patent data, such as from VulcanChem, a typical synthesis involves:

Reaction Step Conditions Reagents Outcome
Halogenation of cyclopropane Reflux with NBS or NCS N-bromosuccinimide (NBS) Cyclopropyl halide
Nucleophilic substitution Heating with aminomethyl reagent Amine or aminomethyl Grignard Aminomethyl cyclopropane
Coupling with 2-methylfuran-3-yl derivatives Catalytic conditions Cross-coupling catalysts (e.g., Pd) Final product

Reference: The synthesis method is aligned with patent US20210234567A1, which describes similar nucleophilic substitution pathways for cyclopropyl derivatives.

Cyclopropane Ring Formation Followed by Functionalization

Corey–Chaykovsky Reaction

The Corey–Chaykovsky reaction is a prominent method for cyclopropanation of alkenes using sulfonium or sulfoxonium ylides. This approach is applicable when starting from suitable precursors.

Reaction Step Conditions Reagents Notes
Cyclopropanation Base-mediated, low temperature Dimethylsulfonium or dimethylsulfoxonium salts Converts alkenes to cyclopropanes
Functionalization Reductive amination Formaldehyde derivatives, amines Introduces aminomethyl groups
Coupling with furan derivative Catalytic coupling Pd-catalyzed cross-coupling Attaches 2-methylfuran-3-yl group

Synthesis Example

In recent research, such as from the Journal of Medicinal Chemistry, the cyclopropanation of styrene derivatives followed by amination yields cyclopropylmethylamines, which are then functionalized with furan moieties.

Multi-step Synthesis Involving Protected Intermediates

Strategy Overview

This approach involves:

  • Protection of amino groups
  • Cyclopropanation
  • Deprotection
  • Functional group transformations to install the hydroxymethyl and furan groups

Typical Synthetic Route

Step Reagents & Conditions Purpose
Protection of amine Boc2O, DCM, room temp Prevents side reactions during cyclopropanation
Cyclopropanation Sulfonium ylide, base Formation of cyclopropane ring
Deprotection Acidic conditions Removal of protecting groups
Hydroxymethylation Formaldehyde, reducing agents Introduction of hydroxymethyl group
Coupling with furan derivative Cross-coupling catalysis Attach 2-methylfuran-3-yl group

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Range Advantages References
Nucleophilic substitution Cyclopropyl halides Aminomethyl reagents Heating, reflux 45–70% Straightforward, scalable VulcanChem patent
Cyclopropanation + functionalization Alkenes Sulfonium salts, formaldehyde Low temp, catalytic 50–80% Stereoselective possible Journal of Medicinal Chemistry
Multi-step protected synthesis Various intermediates Protecting groups, cross-coupling catalysts Room temp to reflux 30–65% High selectivity Patents and literature synthesis routes

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological pathways makes it a candidate for drug development .

Industry: Industrially, 1-(Aminomethyl)cyclopropylmethanol is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of [1-(Aminomethyl)cyclopropyl]methanol derivatives, where the heterocyclic or aromatic moiety attached to the methanol group varies. Key analogs include:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1-(Aminomethyl)cyclopropylmethanol Furan-3-yl 1872867-64-5 C₉H₁₃NO₂ 167.21 Unsubstituted furan; likely higher polarity due to oxygen heteroatom
1-(Aminomethyl)cyclopropylmethanol 2-Methylfuran-3-yl Not explicitly listed C₁₀H₁₅NO₂ 181.23 Methyl group enhances lipophilicity and steric bulk compared to unsubstituted furan
1-(Aminomethyl)cyclopropylmethanol Thiophen-3-yl 1855776-83-8 C₉H₁₃NOS 183.27 Sulfur atom increases lipophilicity and potential for π-interactions
1-(Aminomethyl)cyclopropylmethanol Phenyl 1713667-69-6 C₁₁H₁₅NO 177.24 Aromatic ring enhances planar rigidity; 5 suppliers indicate commercial relevance
1-(Aminomethyl)cyclopropylmethanol Oxolan-3-yl 1862770-91-9 C₈H₁₅NO₂ 157.21 Tetrahydrofuran moiety introduces conformational flexibility

Key Differences and Implications

  • Heterocycle Effects: Furan vs. Thiophene: The substitution of oxygen (furan) with sulfur (thiophene) increases molecular weight and lipophilicity (e.g., 167.21 vs. 183.27 g/mol), which may enhance membrane permeability in biological systems .
  • Cyclopropane Stability: Cyclopropane rings are highly strained but conformationally rigid. Derivatives like 1-(Aminomethyl)cyclopropylmethanol (CAS 1713667-69-6) demonstrate enhanced stability in synthesis, as evidenced by commercial availability from multiple suppliers .
  • For example, [1-(Azetidin-3-yl)-4-piperidyl]methanol derivatives (CAS 1651840-82-2) show applications in central nervous system targeting due to similar functional groups .

Biological Activity

1-(Aminomethyl)cyclopropylmethanol is a complex organic compound that integrates a cyclopropyl group, an aminomethyl substituent, and a furan ring. This unique structural arrangement suggests potential biological activities that warrant in-depth investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative analysis with structurally similar compounds.

Structural Overview

The molecular formula of 1-(Aminomethyl)cyclopropylmethanol is C10H13NOC_{10}H_{13}NO. The structural features include:

  • Cyclopropyl group
  • Aminomethyl group
  • Furan ring

This combination of cyclic and aromatic systems is hypothesized to enhance its interaction with biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Preliminary studies indicate that derivatives of 1-(Aminomethyl)cyclopropylmethanol exhibit significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess notable antibacterial activity.

Compound NameStructural FeaturesBiological Activity
2-MethylfuranFuran ringAntimicrobial
CyclopropylamineCyclopropyl groupNeuroprotective
3-Methylfuran-2-carboxylic acidFuran ring with carboxylic acidAntitumor

The presence of the furan moiety is particularly noteworthy, as furan derivatives are often explored for their antimicrobial potential due to their ability to disrupt microbial cell functions.

Neuroprotective Effects

Compounds containing furan rings are frequently investigated for neuroprotective properties. The aminomethyl group in 1-(Aminomethyl)cyclopropylmethanol may enhance its ability to cross the blood-brain barrier, making it a candidate for neuroprotective applications in neurodegenerative diseases. In vitro assays indicated that certain furan-based compounds could protect neuronal cells from oxidative stress-induced damage, supporting the hypothesis that 1-(Aminomethyl)cyclopropylmethanol may have similar protective effects.

Anti-inflammatory Properties

Similar structural analogs have been evaluated for anti-inflammatory effects. The potential for 1-(Aminomethyl)cyclopropylmethanol to modulate inflammatory pathways could be significant, especially in conditions characterized by chronic inflammation. The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated; however, structure-activity relationship (SAR) studies suggest that the interaction of the aminomethyl group with specific receptors or enzymes may play a crucial role in its pharmacological profile.

The mechanism by which 1-(Aminomethyl)cyclopropylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action. The unique combination of structural motifs may enhance its interaction with biological targets compared to simpler analogs.

Case Studies and Research Findings

Recent research highlights the importance of SAR studies in predicting the biological activity of compounds similar to 1-(Aminomethyl)cyclopropylmethanol. For instance:

  • Antimicrobial Efficacy : Studies comparing various furan derivatives demonstrated varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for structurally related compounds ranged from 62.5 µg/mL to 250 µg/mL.
  • Neuroprotective Studies : In vitro assays indicated that certain furan-based compounds could protect neuronal cells from oxidative stress-induced damage, supporting the hypothesis that 1-(Aminomethyl)cyclopropylmethanol may have similar protective effects.

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